Methyl 3-bromo-5-(2-methoxyethoxy)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-5-(2-methoxyethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO4/c1-14-3-4-16-10-6-8(11(13)15-2)5-9(12)7-10/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHPYTEMGEPCYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC(=C1)C(=O)OC)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate and Its Precursors
Regioselective Bromination Strategies for Benzoic Acid Derivatives
The introduction of a bromine atom at a specific position on the benzoic acid scaffold is a critical step in the synthesis of Methyl 3-bromo-5-(2-methoxyethoxy)benzoate. The directing effects of the existing substituents on the aromatic ring, primarily the carboxyl and hydroxyl groups, govern the position of electrophilic substitution. Both hydroxyl and carboxyl groups influence the regiochemical outcome of the bromination reaction.
Developing regioselective bromination methods is a high priority in synthetic chemistry, as aryl bromides are valuable intermediates for a wide range of applications, including the production of pharmaceuticals and agrochemicals. nih.gov A common method for preparing aryl bromides is electrophilic aromatic bromination. nih.gov
Various brominating agents and conditions have been developed to achieve high regioselectivity. For instance, N-bromosuccinimide (NBS) is a widely used reagent that can provide high selectivity, particularly when used with silica (B1680970) gel or in specific solvents like tetrahydrofuran (B95107) (THF). nih.gov Other reagents, such as N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) and its polymeric form (PBBS), have been shown to be effective for the para-selective bromination of activated aromatic compounds under mild, catalyst-free conditions. organic-chemistry.org
In the context of precursors like 3,5-dihydroxybenzoic acid, bromination can be directed to the C4 position. A process for preparing 4-bromo-3,5-dihydroxybenzoic acid involves treating 3,5-dihydroxybenzoic acid with elemental bromine in the presence of an aqueous mineral acid. google.com The reaction yield is optimized by carefully controlling the stoichiometry of bromine, typically using 95 to 105 mol%. google.com For unsymmetrically protected 3,5-dihydroxybenzoic acid esters, regioselective ortho-bromination has also been developed, highlighting the importance of protecting groups in directing the substitution. researchgate.net
| Brominating Agent/System | Substrate Type | Key Features | Selectivity |
|---|---|---|---|
| N-Bromosuccinimide (NBS) / Silica Gel | Activated Aromatic Rings | Good regioselectivity, mild conditions. nih.gov | Generally para-selective for phenols. nih.gov |
| Elemental Bromine (Br₂) / Aqueous Mineral Acid | 3,5-Dihydroxybenzoic acid | Controlled stoichiometry is crucial for high yield. google.com | Selective for the C4 position. google.com |
| TBBDA / PBBS | Anisole (B1667542), Acetanilide, etc. | Mild, catalyst-free conditions; reusable byproducts. organic-chemistry.org | Excellent para-selectivity. organic-chemistry.org |
| Tetraalkylammonium tribromides | Phenols | High selectivity for bromination. nih.gov | Highly para-selective. nih.gov |
Selective Etherification for 2-Methoxyethoxy Group Introduction
The introduction of the 2-methoxyethoxy side chain is typically achieved via a Williamson ether synthesis. This classical and versatile method involves the reaction of an alkoxide, formed by deprotonating a hydroxyl group, with an alkyl halide. numberanalytics.comnumberanalytics.com In the synthesis of this compound, the precursor would be a hydroxybenzoate derivative, such as methyl 3-bromo-5-hydroxybenzoate.
The Williamson ether synthesis is a fundamental reaction for forming ether bonds by reacting an alkyl halide with an alkoxide. numberanalytics.com For hydroxybenzoates, the phenolic hydroxyl group is first deprotonated with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks the alkyl halide, in this case, 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide), in an SN2 reaction to form the desired ether. francis-press.com The reaction conditions are alkaline, and high concentrations of a strong base at elevated temperatures generally favor the reaction, while the presence of water is detrimental. francis-press.com
Achieving high yields and purity in the Williamson ether synthesis requires careful optimization of several reaction parameters. numberanalytics.com Key factors include the choice of base, solvent, temperature, and potentially the use of catalysts or alternative energy sources. numberanalytics.comnumberanalytics.com
Base and Solvent: Strong bases are typically required to completely deprotonate the phenolic hydroxyl group. Common choices include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium tert-butoxide (KOtBu). numberanalytics.comchemicalbook.com The choice of solvent is also critical; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often preferred as they effectively solvate the cation of the base, thereby enhancing the nucleophilicity of the resulting alkoxide ion. numberanalytics.com The solvent choice can significantly impact the reaction's selectivity and rate. aiche.org
Temperature and Reaction Time: The reaction temperature influences the reaction rate. While higher temperatures can accelerate the reaction, they may also promote side reactions, such as elimination, especially with secondary or tertiary alkyl halides. numberanalytics.comnumberanalytics.com
Catalysts and Advanced Techniques: To improve efficiency, phase-transfer catalysts can be employed, which facilitate the reaction between reactants in different phases. numberanalytics.com Additionally, microwave-assisted Williamson ether synthesis has emerged as a powerful technique to significantly reduce reaction times and often improve yields by providing rapid and uniform heating. numberanalytics.comnumberanalytics.com
| Parameter | Options | Effect on Reaction |
|---|---|---|
| Base | NaH, K₂CO₃, KOtBu | Strong bases generate the nucleophilic alkoxide; choice affects reactivity. numberanalytics.com |
| Solvent | DMF, DMSO, Acetonitrile (B52724) | Polar aprotic solvents enhance alkoxide nucleophilicity and reaction rate. numberanalytics.comaiche.org |
| Temperature | Typically elevated | Increases reaction rate but can lead to side reactions if too high. numberanalytics.com |
| Technique | Conventional Heating, Microwave Irradiation numberanalytics.com, Phase-Transfer Catalysis numberanalytics.com | Microwave assistance can drastically reduce reaction times. Catalysts can improve efficiency. |
Esterification Approaches to this compound
The final step in the synthesis, or an early step if starting from the corresponding benzoic acid, is the formation of the methyl ester. This can be accomplished through several methods, ranging from classical acid-catalyzed protocols to more modern techniques.
The most common method for converting a carboxylic acid to its corresponding methyl ester is the Fischer esterification. This involves reacting the carboxylic acid (e.g., 3-bromo-5-hydroxybenzoic acid) with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comdiva-portal.org The reaction is an equilibrium process, and is typically driven to completion by using a large excess of the alcohol or by removing the water formed during the reaction. usm.my For the analogous compound, 3,5-dihydroxybenzoic acid, this method has been shown to produce high yields of the corresponding methyl ester when refluxed in methanol with a catalytic amount of sulfuric acid. google.comdiva-portal.org A typical workup involves neutralizing the excess acid, extracting the product into an organic solvent, and purification through recrystallization or chromatography. google.com
Beyond the traditional Fischer esterification, several other methods can be employed to synthesize the methyl ester, often under milder or more efficient conditions.
Solid Acid Catalysts: To create a more environmentally friendly and simplified process, heterogeneous solid acid catalysts can be used. For example, phosphoric acid-modified Montmorillonite K10 clay has been shown to be an efficient catalyst for the esterification of substituted benzoic acids with alcohols under solvent-free conditions, leading to high yields. ijstr.orgepa.gov
Microwave-Assisted Esterification: The use of microwave irradiation can dramatically accelerate the esterification process. usm.my Sealed-vessel microwave conditions allow for the reaction to be conducted at temperatures above the boiling point of the solvent, significantly reducing reaction times compared to conventional heating. usm.my
Mitsunobu Reaction: For esterifications that are sensitive to strong acidic conditions, the Mitsunobu reaction offers a mild alternative. This reaction utilizes triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by the carboxylic acid. researchgate.net It has been demonstrated as an effective method for the esterification of various benzoic acids. researchgate.net
Reaction with Halocarbons: An alternative approach involves reacting the hydroxybenzoic acid with a halogenated derivative in the presence of a nonquaternizable tertiary amine. google.com This method proceeds in a homogeneous liquid phase to yield the desired ester. google.com
Convergent and Linear Synthetic Route Design
For this compound, a linear approach is often favored due to the availability of suitable starting materials and the relative simplicity of the required transformations.
A practical and efficient linear synthetic route for this compound has been developed, commencing from the readily available precursor, 3-bromo-5-hydroxybenzoic acid. This multi-step process involves two key transformations: esterification and etherification.
Step 1: Esterification of 3-bromo-5-hydroxybenzoic acid
The initial step is the esterification of the carboxylic acid group of 3-bromo-5-hydroxybenzoic acid to form Methyl 3-bromo-5-hydroxybenzoate. This reaction is typically carried out using methanol in the presence of an acid catalyst. A common and effective method is the Fischer esterification, which involves refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid. numberanalytics.commasterorganicchemistry.com Another mild and efficient method involves the use of acetyl chloride in methanol at low temperatures, which generates HCl in situ to catalyze the reaction. chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Product | Typical Yield |
| 3-bromo-5-hydroxybenzoic acid | Methanol | Acetyl Chloride | Methyl 3-bromo-5-hydroxybenzoate | High |
Step 2: Etherification of Methyl 3-bromo-5-hydroxybenzoate
The second step is the etherification of the phenolic hydroxyl group of Methyl 3-bromo-5-hydroxybenzoate to introduce the 2-methoxyethoxy side chain. The Williamson ether synthesis is a widely employed and robust method for this transformation. wikipedia.orgbyjus.com This reaction involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide ion, which then acts as a nucleophile and displaces a halide from an appropriate alkylating agent, in this case, 1-bromo-2-methoxyethane (B44670) or a related electrophile. wikipedia.org
| Reactant 1 | Reactant 2 | Base | Product |
| Methyl 3-bromo-5-hydroxybenzoate | 1-bromo-2-methoxyethane | Potassium Carbonate | This compound |
The choice of base and solvent is crucial for the success of the Williamson ether synthesis. Common bases include potassium carbonate, sodium hydride, and various alkoxides. The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF), to facilitate the S\textsubscript{N}2 reaction. byjus.com
The efficiency and scalability of a synthetic route are of paramount importance, particularly in an industrial context. The developed linear synthesis for this compound offers several advantages in this regard.
Esterification:
The Fischer esterification is a well-established and cost-effective reaction. masterorganicchemistry.com Its efficiency can be maximized by using a large excess of the alcohol (methanol), which is often also used as the solvent, to drive the equilibrium towards the product. masterorganicchemistry.com The removal of water, a byproduct of the reaction, can also enhance the yield. From a scalability perspective, this reaction is readily adaptable to large-scale production due to the low cost of reagents and the straightforward reaction setup. researchgate.net
Williamson Ether Synthesis:
The Williamson ether synthesis is also a highly reliable and scalable reaction. wikipedia.orgsid.ir Laboratory yields are typically in the range of 50-95%, and industrial processes can achieve near-quantitative conversion. wikipedia.org For large-scale applications, the use of phase-transfer catalysts can be beneficial, as they can improve the solubility of the reactants and enhance the reaction rate. wikipedia.org Microwave-assisted Williamson ether synthesis has also been explored to accelerate reaction times and improve yields. researchgate.net The choice of a weaker alkylating agent at higher temperatures can also make the process more efficient on an industrial scale. wikipedia.org
Chemical Transformations and Derivatization of Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate
Cross-Coupling Reactions of the Aryl Bromide Moiety
The bromine atom attached to the benzene (B151609) ring serves as a versatile handle for introducing molecular complexity. Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose, offering mild conditions and high functional group tolerance. nyu.edu
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound. tcichemicals.com This reaction is highly applicable to aryl bromides like Methyl 3-bromo-5-(2-methoxyethoxy)benzoate. nih.gov
The Suzuki-Miyaura reaction is known for its exceptionally broad substrate scope, tolerating a wide variety of functional groups on both coupling partners. nih.gov For this compound, this allows for the introduction of a diverse array of substituents at the C3 position. The reaction can be successfully performed with electron-rich, electron-poor, and sterically hindered arylboronic acids. nih.gov Furthermore, the scope extends beyond aryl partners to include heteroaryl, vinyl, and even alkyl boronic acids or their corresponding boronate esters. nih.gov This versatility enables the synthesis of a vast library of biaryl compounds and other complex derivatives from a single starting material.
| Boronic Acid/Ester Partner | Expected Product Structure | Partner Class |
|---|---|---|
| Phenylboronic acid | Methyl 3-(2-methoxyethoxy)-[1,1'-biphenyl]-5-carboxylate | Aryl |
| 4-Methoxyphenylboronic acid | Methyl 3-(2-methoxyethoxy)-4'-methoxy-[1,1'-biphenyl]-5-carboxylate | Electron-Rich Aryl |
| 4-(Trifluoromethyl)phenylboronic acid | Methyl 3-(2-methoxyethoxy)-4'-(trifluoromethyl)-[1,1'-biphenyl]-5-carboxylate | Electron-Poor Aryl |
| Thiophene-2-boronic acid | Methyl 3-(2-methoxyethoxy)-5-(thiophen-2-yl)benzoate | Heteroaryl |
| (E)-Styrylboronic acid | (E)-Methyl 3-(2-methoxyethoxy)-5-styrylbenzoate | Vinyl |
| Potassium cyclopropyltrifluoroborate | Methyl 3-cyclopropyl-5-(2-methoxyethoxy)benzoate | Alkyl |
The success of a Suzuki-Miyaura coupling often hinges on the careful selection of the catalyst system, which includes the palladium source, the phosphine (B1218219) ligand, the base, and the solvent. researchgate.net For aryl bromides, a variety of conditions have proven effective.
Palladium Source: Common palladium precursors include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.org Ligand-free systems using palladium acetate or palladium chloride have also been shown to catalyze the coupling of aryl bromides at room temperature. researcher.life
Ligand: The choice of ligand is crucial for promoting the key steps of the catalytic cycle (oxidative addition and reductive elimination). nih.gov For aryl bromides, bulky and electron-rich dialkylbiaryl phosphine ligands such as SPhos and XPhos are highly effective, often allowing for reactions at room temperature or with low catalyst loadings. nih.gov Other phosphines like tri-tert-butylphosphine (B79228) (P(t-Bu)₃) or triphenylphosphine (B44618) (PPh₃) can also be employed. acs.orgresearchgate.net
Base and Solvent: A base is required to facilitate the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. nih.gov The reaction is typically run in solvents like dioxane, toluene, or biphasic mixtures such as tetrahydrofuran (B95107) (THF)/water. reddit.com
| Palladium Source | Ligand | Base | Solvent | Temperature | Typical Outcome |
|---|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Room Temp - 100 °C | High yield, broad scope. nih.gov |
| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane | 80 - 110 °C | Effective for hindered substrates. |
| Pd(PPh₃)₄ | (Self-ligated) | K₂CO₃ | Dioxane/H₂O | 90 °C | Classical conditions, effective for many aryl bromides. nih.govresearchgate.net |
| PdCl₂ | None | Na₂CO₃ | Ethanol/H₂O | Room Temp | Ligand-free conditions possible. researcher.life |
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by reacting an aryl halide with a terminal alkyne. This reaction is a powerful tool for introducing a C(sp) carbon, a key structural motif in pharmaceuticals and materials science. nih.gov The reaction is typically catalyzed by palladium, often with a copper(I) co-catalyst, although numerous copper-free protocols have been developed to avoid the common side reaction of alkyne homocoupling (Glaser coupling). nih.govacs.org
For this compound, this reaction would install an alkynyl group at the C3 position. A wide range of terminal alkynes, bearing both alkyl and aryl substituents, can be utilized. beilstein-journals.org Key components of the reaction include a palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), a ligand (e.g., PPh₃, P(p-tol)₃), and a base, which is typically an amine such as piperidine, triethylamine, or DBU that also serves as the solvent in some cases. acs.orgbeilstein-journals.org Copper-free systems often employ a palladium catalyst with a suitable phosphine ligand and an amine base. researchgate.netucsb.edu
| Alkyne Partner | Catalyst System | Base | Solvent | Expected Product |
|---|---|---|---|---|
| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Triethylamine | THF | Methyl 3-(2-methoxyethoxy)-5-(phenylethynyl)benzoate |
| 1-Hexyne | Pd(OAc)₂ / PPh₃ | Piperidine | Piperidine | Methyl 3-(hex-1-yn-1-yl)-5-(2-methoxyethoxy)benzoate |
| Trimethylsilylacetylene | Pd(OAc)₂ / P(p-tol)₃ | DBU | THF | Methyl 3-(2-methoxyethoxy)-5-((trimethylsilyl)ethynyl)benzoate |
| Propargyl alcohol | Pd₂(dba)₃ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | Methyl 3-(3-hydroxyprop-1-yn-1-yl)-5-(2-methoxyethoxy)benzoate |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction has become a primary method for synthesizing arylamines, which are prevalent in pharmaceuticals and other functional materials. escholarship.org The reaction is applicable to a broad range of aryl bromides and can accommodate primary and secondary alkylamines, anilines, and other nitrogen nucleophiles. acs.org
The catalytic system typically consists of a palladium precursor (Pd(OAc)₂ or Pd₂(dba)₃), a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, DPPF), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄). acs.orgresearchgate.net The reaction scope allows for the synthesis of diverse secondary and tertiary amines from this compound. It is also possible to use ammonia (B1221849) surrogates or ammonium (B1175870) salts to synthesize the corresponding primary aniline. semanticscholar.org Analogous C-O coupling reactions with alcohols or phenols can also be achieved under similar palladium-catalyzed conditions to form diaryl or alkyl aryl ethers.
| Amine Partner | Catalyst System (Pd Source + Ligand) | Base | Expected Product |
|---|---|---|---|
| Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Methyl 3-(2-methoxyethoxy)-5-(phenylamino)benzoate |
| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Methyl 3-(2-methoxyethoxy)-5-morpholinobenzoate |
| n-Butylamine | Pd(OAc)₂ / P(t-Bu)₃ | NaOtBu | Methyl 3-(butylamino)-5-(2-methoxyethoxy)benzoate |
| Ammonium Sulfate | Pd(OAc)₂ / KPhos | KOH | Methyl 3-amino-5-(2-methoxyethoxy)benzoate. escholarship.orgsemanticscholar.org |
Palladium-Catalyzed Suzuki-Miyaura Coupling Investigations
Selective Transformations of the 2-Methoxyethoxy Substituent
The 2-methoxyethoxy group, while generally stable, can undergo selective transformations, primarily involving the cleavage of the ether linkages. The cleavage of aromatic ethers can be achieved under various conditions, with the choice of reagent often determining the selectivity.
Strong acids, such as hydrobromic acid (HBr) or boron tribromide (BBr₃), are commonly used for the cleavage of aryl ethers. The reaction with BBr₃ is particularly effective and often proceeds at low temperatures. This would lead to the formation of methyl 3-bromo-5-hydroxybenzoate. The cleavage of the terminal methyl ether of the 2-methoxyethoxy group to yield 3-bromo-5-(2-hydroxyethoxy)benzoate would likely require more specialized and milder conditions to achieve selectivity over the cleavage of the aryl ether bond.
Developing highly selective methods to transform the 2-methoxyethoxy substituent without affecting the ester or bromo functionalities would be a valuable synthetic strategy for further diversification of this scaffold.
Applications of Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate in Advanced Organic Synthesis
As a Core Building Block for Complex Molecular Architectures
The strategic placement of its functional groups makes Methyl 3-bromo-5-(2-methoxyethoxy)benzoate a key starting material for creating intricate and diverse molecular frameworks. The bromo-substituted phenyl ring is a classic platform for synthetic chemists to elaborate upon, enabling the introduction of a wide array of substituents and the extension of the carbon skeleton.
Synthesis of Polyfunctionalized Aromatic Systems
The structure of this compound is inherently suited for the synthesis of polyfunctionalized aromatic systems. The bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon and carbon-nitrogen bonds, respectively. By employing this building block, chemists can systematically introduce aryl, alkynyl, or amino groups at the 3-position of the benzoate (B1203000) ring. The ester group can then be hydrolyzed to a carboxylic acid or converted to other functional groups, further increasing the molecular complexity. This stepwise functionalization is critical for developing molecules with precisely controlled three-dimensional shapes and electronic properties.
Precursor in Natural Product Synthesis Analogs
While direct use in the total synthesis of natural products is not extensively documented, the structural motifs present in this compound are common in various natural products. Its 1,3,5-trisubstituted aromatic core is a recurring feature in a range of biologically active compounds. Synthetic chemists utilize intermediates like this to construct analogs of natural products. By modifying the core structure, researchers can develop new compounds that may exhibit improved biological activity, better stability, or unique pharmacological profiles compared to the original natural product. The methoxyethoxy side chain, in particular, can enhance solubility and bioavailability, which are crucial properties for potential therapeutic agents.
Intermediate for Functional Materials Development
The development of novel organic materials with specific electronic, optical, or physical properties is a rapidly growing area of research. Aromatic compounds are the cornerstone of many of these materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and molecular sensors. This compound serves as an intermediate in the synthesis of larger, conjugated systems required for these applications. Through reactions at the bromine and ester sites, this molecule can be incorporated into polymers or larger discrete molecules. The methoxyethoxy group can influence the material's morphology and processing characteristics, such as solubility in organic solvents and thin-film formation, which are critical for the fabrication of functional devices.
Contribution to the Synthesis of Chemical Libraries
The creation of chemical libraries, which are large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. These libraries allow for high-throughput screening to identify compounds with desired biological activities or material properties. The reactivity of this compound makes it an excellent scaffold for combinatorial chemistry. The bromine atom can be subjected to a variety of coupling partners in a parallel synthesis format, while the ester group can be reacted with a diverse set of amines to form an amide library. This two-dimensional approach allows for the rapid generation of a large number of distinct compounds from a single, versatile starting material, significantly accelerating the discovery process.
| Reaction Type | Reagent Class | Functional Group Introduced |
| Suzuki Coupling | Boronic acids/esters | Aryl, Heteroaryl, Vinyl |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl |
| Buchwald-Hartwig | Amines, Amides | Amino, Amido |
| Stille Coupling | Organostannanes | Aryl, Vinyl, Alkyl |
| Heck Coupling | Alkenes | Alkenyl |
Advanced Spectroscopic and Spectrometric Characterization of Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For Methyl 3-bromo-5-(2-methoxyethoxy)benzoate, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques would provide a complete picture of its molecular framework.
¹H NMR and ¹³C NMR Analysis
¹H NMR: The proton NMR spectrum is expected to reveal distinct signals corresponding to each unique proton environment in the molecule. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their splitting patterns (multiplicity) and coupling constants (J-values) would confirm their relative positions. The protons of the methyl ester, methoxy (B1213986), and ethoxy groups would appear in the aliphatic region of the spectrum as sharp singlets and triplets, respectively.
¹³C NMR: The carbon-13 NMR spectrum would show signals for each unique carbon atom. The carbonyl carbon of the ester group would be observed at the downfield end of the spectrum. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the bromo and methoxyethoxy substituents. The carbon atoms of the methyl ester and the methoxyethoxy side chain would be found at the upfield end of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
|---|---|---|
| C=O | - | ~165 |
| C-Br | - | ~120 |
| C-O (aromatic) | - | ~158 |
| Aromatic CH | ~7.0-7.8 | ~115-130 |
| O-CH₂ (ethoxy) | ~4.1 | ~68 |
| O-CH₂ (ethoxy) | ~3.7 | ~70 |
| O-CH₃ (methoxy) | ~3.4 | ~59 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the ¹H and ¹³C signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity between adjacent protons, particularly within the ethoxy side chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals based on the more easily interpretable proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. It would be instrumental in confirming the connection of the methoxyethoxy group to the aromatic ring at position 5 and the methyl ester group at position 1.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation.
High-resolution mass spectrometry is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound (C₁₁H₁₃BrO₄), HRMS would provide a highly accurate mass measurement. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two mass units.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Observed m/z |
|---|---|---|
| [M+H]⁺ (for ⁷⁹Br) | 291.0022 | To be determined |
| [M+H]⁺ (for ⁸¹Br) | 293.0002 | To be determined |
| [M+Na]⁺ (for ⁷⁹Br) | 312.9841 | To be determined |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong absorption band around 1720 cm⁻¹ would indicate the presence of the ester carbonyl (C=O) group. The C-O stretching vibrations of the ester and ether linkages would be observed in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C=O (ester) | ~1720 |
| C-O (ester and ether) | ~1250-1000 |
| Aromatic C=C | ~1600-1450 |
| Aromatic C-H | ~3100-3000 |
Coupled Chromatographic-Spectroscopic Techniques for Purity and Mixture Analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS would be the method of choice for assessing the purity of a sample of this compound and for analyzing reaction mixtures during its synthesis. The liquid chromatograph would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide mass information for each separated component, allowing for their identification. While specific LC-MS data for this compound is not publicly available, the general methodology is widely applied in chemical analysis. rsc.orgresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. It combines the separation power of gas chromatography with the detection and identification capabilities of mass spectrometry. For a compound such as this compound, GC-MS serves as a definitive tool for confirming its molecular weight and elucidating its structure through predictable fragmentation patterns.
Detailed Research Findings:
In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation of components is achieved based on their boiling points and affinities for the column's stationary phase. For this compound, a non-polar or medium-polarity column would likely be employed.
Following chromatographic separation, the eluted compound enters the mass spectrometer, where it is subjected to ionization, most commonly by a high-energy electron beam (Electron Ionization, EI). This process generates a molecular ion ([M]⁺˙), which is the intact molecule with one electron removed. The high energy of EI also induces fragmentation of the molecular ion into smaller, characteristic ions. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), provides a unique fingerprint of the compound.
The fragmentation of this compound is expected to proceed through several predictable pathways based on its functional groups:
Alpha Cleavage: Breakage of bonds adjacent to the carbonyl group or the ether oxygen.
Loss of Neutral Molecules: Elimination of stable molecules such as CO, H₂O, or C₂H₄O.
Cleavage of the Ester Group: Loss of the methoxy radical (•OCH₃) or the entire methoxycarbonyl group.
Ether Linkage Scission: Fragmentation of the 2-methoxyethoxy side chain.
Bromine Isotopic Pattern: The presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, will result in characteristic pairs of peaks (M and M+2) for bromine-containing fragments.
Based on these principles, a hypothetical data table for the GC-MS analysis of this compound is presented below.
Hypothetical GC-MS Parameters and Findings for this compound
| Parameter | Hypothetical Value/Condition |
|---|---|
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial 120 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Hypothetical Retention Time | 12.8 minutes |
| Molecular Ion [M]⁺˙ | m/z 288 and 290 (due to ⁷⁹Br and ⁸¹Br isotopes) |
| Major Fragment Ions (m/z) | 257/259 ([M-OCH₃]⁺), 229/231 ([M-COOCH₃]⁺), 214/216, 184/186, 149, 105, 77, 59 |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography is a modern evolution of high-performance liquid chromatography (HPLC) that utilizes columns with sub-2 µm particle sizes. This results in significantly improved resolution, speed, and sensitivity, making it an ideal technique for the analysis of complex mixtures and the purity determination of synthetic compounds like this compound.
Detailed Research Findings:
For the analysis of this compound, a reversed-phase UPLC method would be the most appropriate choice. In this mode, a nonpolar stationary phase (typically C18-bonded silica) is used in conjunction with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
A gradient elution, where the composition of the mobile phase is changed over the course of the analysis, would likely be employed. This typically involves starting with a higher proportion of a weak solvent (e.g., water) and gradually increasing the concentration of a strong organic solvent (e.g., acetonitrile (B52724) or methanol). This approach ensures the efficient elution of both more polar impurities and the less polar target compound. The addition of a small amount of an acid, such as formic acid, to the mobile phase is common practice to ensure the protonation of any acidic functional groups and to improve peak shape.
Detection is commonly achieved using a photodiode array (PDA) detector, which provides spectral information across a range of wavelengths, or a mass spectrometer for UPLC-MS, which offers higher selectivity and structural information.
A hypothetical UPLC method for the analysis of this compound and one of its potential derivatives, 3-bromo-5-(2-methoxyethoxy)benzoic acid, is detailed in the table below.
Hypothetical UPLC Method and Results
| Parameter | Hypothetical Condition/Value |
|---|---|
| UPLC System | An ACQUITY UPLC H-Class System or equivalent |
| Column | ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | Start at 30% B, linear gradient to 95% B over 4 minutes, hold for 1 minute |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 45 °C |
| Detection | PDA at 254 nm |
Hypothetical Retention Times for Target Compound and a Derivative
| Compound | Hypothetical Retention Time (minutes) |
|---|---|
| 3-Bromo-5-(2-methoxyethoxy)benzoic acid | 2.5 |
| This compound | 3.8 |
Theoretical and Computational Studies Pertaining to Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate
Electronic Structure and Reactivity Predictions via Quantum Chemical Methods
The electronic properties of Methyl 3-bromo-5-(2-methoxyethoxy)benzoate are governed by the interplay of its three substituents on the benzene (B151609) ring: the bromo group, the 2-methoxyethoxy group, and the methyl benzoate (B1203000) group. Quantum chemical methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine these effects.
The 2-methoxyethoxy group, an ether, acts as a moderate electron-donating group through resonance (+R effect), where the lone pairs on the oxygen atoms can delocalize into the aromatic π-system. This effect is somewhat counteracted by the inductive electron-withdrawing nature (-I effect) of the oxygen atoms. Theoretical studies on simpler ethers like anisole (B1667542) have shown that the resonance effect typically dominates, leading to an increase in electron density at the ortho and para positions. acs.org
The bromo substituent is a deactivating group, withdrawing electron density through its inductive effect (-I effect), yet it is also an ortho, para-director due to its weaker resonance-donating capabilities (+R effect). scispace.com The methyl ester group (-COOCH₃) is a meta-directing deactivator, strongly withdrawing electron density from the ring through both inductive and resonance effects (-I, -R).
The cumulative effect of these substituents dictates the molecule's reactivity. The meta relationship of the three groups creates a complex electronic landscape. The positions ortho and para to the electron-donating 2-methoxyethoxy group (positions 2, 4, and 6) would be activated towards electrophilic attack, while the entire ring is generally deactivated by the bromo and methyl ester groups.
Frontier Molecular Orbitals (FMOs)
The reactivity of a molecule can be further understood by analyzing its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. A small HOMO-LUMO gap generally suggests higher reactivity. For electrophilic aromatic substitution, the reaction is often favored at sites where the HOMO has the largest electron density. Conversely, for nucleophilic aromatic substitution, the LUMO's distribution is key, highlighting electron-deficient sites susceptible to attack.
While specific values for this compound are not published, illustrative data based on DFT calculations of similar substituted benzenes can be presented.
| Calculated Property | Illustrative Value | Implication |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates susceptibility to oxidation or electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to reduction or nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate kinetic stability. |
| Mulliken Charge on C-Br | +0.05 | Indicates a polarized C-Br bond, susceptible to oxidative addition. |
| Mulliken Charge on Carbonyl Carbon | +0.45 | Highlights the electrophilic nature of the ester carbonyl group. |
Electrostatic Potential Map
An electrostatic potential (ESP) map would visually represent the charge distribution. Regions of negative potential (typically colored red or orange) would be localized around the oxygen atoms of the ether and ester groups, indicating areas prone to attack by electrophiles. Regions of positive potential (blue) would be found near the hydrogen atoms and, most significantly, the carbonyl carbon, highlighting sites for nucleophilic interaction.
Mechanistic Investigations of Key Transformations
Computational chemistry is instrumental in elucidating the step-by-step mechanisms of chemical reactions, including identifying transition states and intermediates. For this compound, several key transformations can be theoretically investigated.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is a prime site for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. DFT studies on the Suzuki-Miyaura reaction mechanism involving aryl bromides have detailed the catalytic cycle. rsc.orgresearchgate.net The generally accepted mechanism involves:
Oxidative Addition: The aryl bromide (in this case, this compound) adds to a low-valent palladium(0) catalyst to form a Pd(II) complex. This is often the rate-determining step and is facilitated by electron-donating ligands on the palladium and the polarization of the C-Br bond.
Transmetalation: A boronic acid or ester, activated by a base, transfers its organic group to the palladium center, displacing the bromide. Computational studies have shown this step can proceed through various pathways, with the base playing a crucial role in forming a more reactive boronate species. researchgate.net
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.
Theoretical calculations can model the energy profile of this entire cycle, predicting activation barriers for each step and helping to rationalize the reaction conditions needed for efficient transformation. rsc.org
Nucleophilic Aromatic Substitution (SNA)
While less common for aryl bromides compared to chlorides or fluorides, SNAr reactions are possible if the aromatic ring is sufficiently activated by electron-withdrawing groups. The powerful deactivating effect of the methyl ester group might allow for the displacement of the bromide by a strong nucleophile under forcing conditions. Computational studies on SNAr reactions detail the formation of a high-energy Meisenheimer complex as a key intermediate. scirp.orgresearchgate.net The stability of this intermediate, which can be calculated, is a critical factor in determining the reaction's feasibility.
Reactions at the Ester Group
The methyl ester functionality is susceptible to nucleophilic acyl substitution, such as hydrolysis or aminolysis. Computational studies on the aminolysis of methyl benzoate have explored both concerted and stepwise mechanisms. nih.govresearchgate.net These studies indicate that the reaction can be catalyzed by a second molecule of the nucleophile (e.g., ammonia) acting as a general base to facilitate proton transfer in the transition state, significantly lowering the activation energy. researchgate.net
Future Prospects and Emerging Research Areas for Methyl 3 Bromo 5 2 Methoxyethoxy Benzoate
Sustainable and Green Chemistry Approaches to Synthesis
The principles of green chemistry are increasingly integral to the development of new synthetic routes. For a molecule like Methyl 3-bromo-5-(2-methoxyethoxy)benzoate, future research would likely focus on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency.
Key areas of exploration could include:
Atom Economy: Developing synthetic pathways that maximize the incorporation of all starting materials into the final product. This could involve exploring alternative precursors and reaction mechanisms that avoid the formation of byproducts.
Use of Greener Solvents: Investigating the use of benign solvents such as water, supercritical fluids, or bio-based solvents to replace traditional volatile organic compounds (VOCs).
Renewable Feedstocks: Exploring the potential of deriving starting materials from renewable resources rather than petrochemical sources. While a more long-term goal, this aligns with the broader objectives of sustainable chemistry.
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Prevention | Designing synthetic routes with fewer steps and higher yields to minimize waste generation. |
| Atom Economy | Utilizing catalytic reactions that proceed with high atom efficiency. |
| Less Hazardous Chemical Syntheses | Replacing hazardous reagents, such as certain brominating agents, with safer alternatives. |
| Designing Safer Chemicals | While the focus is on synthesis, this principle would apply to ensuring the final product and any intermediates have minimal toxicity. |
| Safer Solvents and Auxiliaries | Employing water, ionic liquids, or solvent-free conditions. |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. |
| Use of Renewable Feedstocks | Investigating bio-based precursors for the aromatic ring or the ether side chain. |
| Reduce Derivatives | Avoiding the use of protecting groups to simplify the synthetic process. |
| Catalysis | Employing highly selective and recyclable catalysts to improve efficiency and reduce waste. |
| Design for Degradation | Considering the environmental fate of the compound and designing it to be biodegradable after its intended use. |
| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |
Exploration of Novel Catalytic Pathways
Catalysis is a cornerstone of modern organic synthesis, offering pathways to new molecules and more efficient transformations. For this compound, novel catalytic methods could revolutionize its preparation and subsequent functionalization.
Potential research directions include:
C-H Activation: Direct functionalization of C-H bonds is a powerful tool for streamlining synthesis. Research into catalytic systems that can selectively introduce the bromo or methoxyethoxy groups onto an aromatic precursor would be a significant advancement.
Photoredox Catalysis: This rapidly expanding field uses light to drive chemical reactions. It could offer new, mild methods for the formation of the carbon-bromine or carbon-oxygen bonds in the target molecule.
Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research could explore the potential of engineered enzymes for the synthesis of this compound or its precursors.
Integration into Flow Chemistry Systems
Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch reactor, offers numerous advantages, including improved safety, better heat and mass transfer, and the potential for automation and scalability.
The integration of the synthesis of this compound into a flow system could involve:
Multi-step Continuous Synthesis: Designing a flow process where multiple synthetic steps are connected in sequence without the need for isolating intermediates. This would significantly improve efficiency and reduce manual handling.
In-line Purification: Incorporating purification techniques directly into the flow stream to obtain a high-purity product continuously.
Automated Reaction Optimization: Using automated systems to rapidly screen and optimize reaction conditions such as temperature, pressure, and catalyst loading.
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Scale | Limited by reactor size | Scalable by running the system for longer |
| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient due to high surface-area-to-volume ratio |
| Mass Transfer | Can be limited, especially in multiphasic systems | Enhanced due to small diffusion distances |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes at any given time |
| Reproducibility | Can be variable between batches | High reproducibility and consistency |
| Automation | More complex to automate | Readily amenable to automation and process control |
Expanding Synthetic Utility in Underexplored Reaction Spaces
The bromine atom on the aromatic ring of this compound makes it a versatile building block for further chemical transformations. Future research will likely focus on utilizing this reactive handle in novel and underexplored areas of organic chemistry.
Potential applications in synthesis could include:
Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are well-established, there is ongoing research into new catalysts, ligands, and reaction conditions that could be applied to this molecule for the formation of complex carbon-carbon and carbon-heteroatom bonds.
Metallation and Functionalization: Deprotonation or metal-halogen exchange at the carbon-bromine bond could generate a reactive intermediate that can be trapped with various electrophiles to introduce new functional groups.
Photochemical and Electrochemical Reactions: Exploring the reactivity of the C-Br bond under photochemical or electrochemical conditions could lead to new and selective transformations that are not accessible through traditional thermal methods.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 3-bromo-5-(2-methoxyethoxy)benzoate?
- Methodological Answer: The synthesis typically involves two key steps:
Esterification : The carboxylic acid group of 3-bromo-5-hydroxybenzoic acid is esterified using methanol under acidic conditions (e.g., Fischer esterification with H₂SO₄ as a catalyst) to yield methyl 3-bromo-5-hydroxybenzoate .
Etherification : The phenolic -OH group at position 5 undergoes alkylation with 2-methoxyethyl bromide or a similar alkylating agent. This step often employs a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) to facilitate nucleophilic substitution, forming the 2-methoxyethoxy moiety .
- Critical Considerations : Purity of intermediates (e.g., ≥95% for 3-bromo-5-methoxybenzoic acid derivatives ) and reaction time optimization are essential to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies substituent positions and confirms ester/ether bond formation. For example, methyl ester protons resonate at δ ~3.90 ppm, while the 2-methoxyethoxy group shows split peaks for -OCH₂CH₂O- .
- IR Spectroscopy : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1250 cm⁻¹ (ether C-O) confirm functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak for C₁₁H₁₃BrO₄ expected at ~314.14 g/mol ).
Advanced Questions
Q. What strategies can mitigate competing side reactions during the introduction of the 2-methoxyethoxy moiety?
- Methodological Answer :
- Protecting Groups : Temporarily protect the bromine substituent (e.g., using a trimethylsilyl group) to prevent unwanted halogen displacement during alkylation .
- Solvent Optimization : Use anhydrous DMF or THF to reduce hydrolysis of the alkylating agent .
- Temperature Control : Lower temperatures (0–5°C) suppress over-alkylation or elimination reactions .
- Monitoring Reaction Progress : Thin-layer chromatography (TLC) or in situ FTIR tracks etherification efficiency .
Q. How does the electronic environment of the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The bromine atom at position 3 acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura cross-coupling. Key factors include:
- Catalyst Selection : Pd(PPh₃)₄ or PdCl₂(dppf) for coupling with boronic acids .
- Solvent Effects : Dioxane/water mixtures enhance solubility and reaction rates .
- Steric Hindrance : The 2-methoxyethoxy group at position 5 may slow coupling at position 3; bulky ligands (e.g., XPhos) improve regioselectivity .
Q. What analytical approaches resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Recrystallization : Purify the compound using ethanol/water mixtures to obtain consistent melting points .
- Differential Scanning Calorimetry (DSC) : Quantifies phase transitions and detects polymorphic forms .
- Comparative Spectroscopy : Cross-validate NMR and MS data with structurally analogous compounds (e.g., methyl 2-bromo-5-methoxybenzoate ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
